

Application Notes and Protocols: Utilizing Radiolabeled Aurothiomalate for In Vivo Biodistribution Studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Aurothiomalate (sodium)*

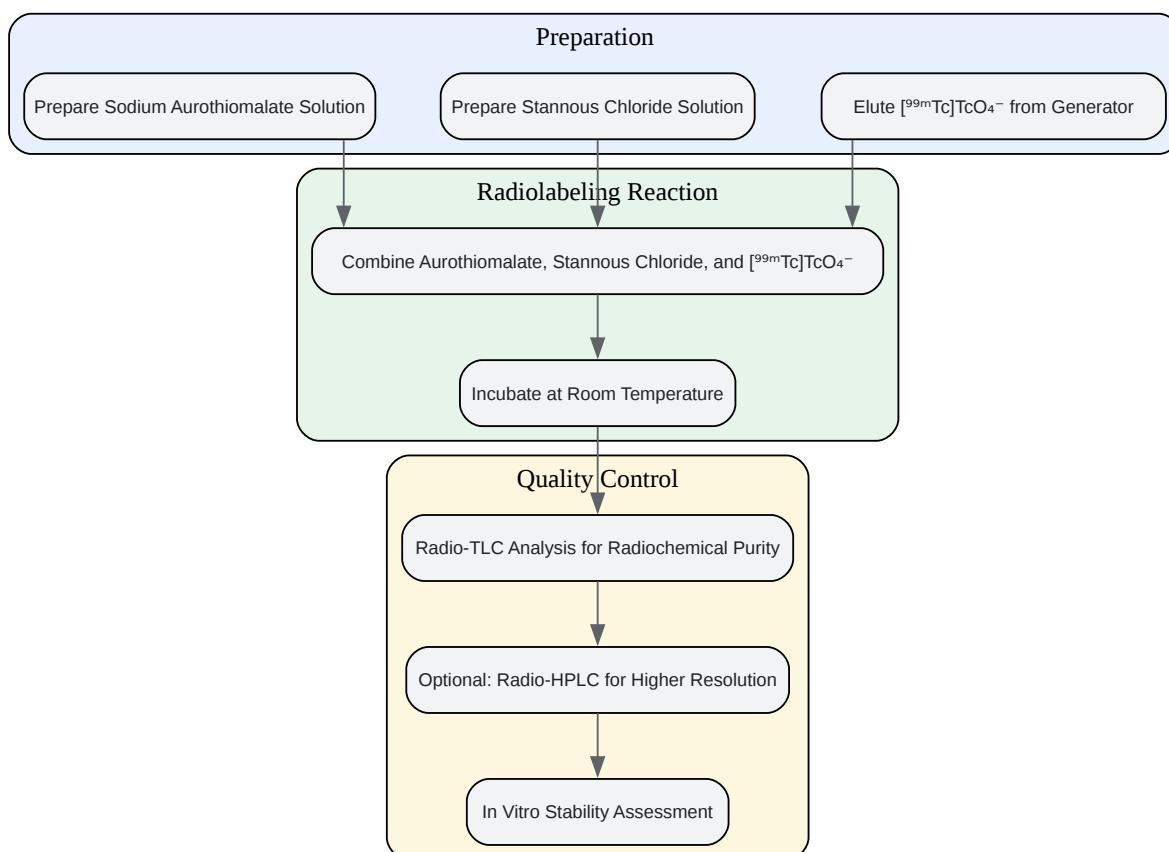
Cat. No.: *B10830287*

[Get Quote](#)

Introduction: Elucidating the Pharmacokinetic Profile of a Gold-Based Therapeutic

Sodium aurothiomalate, a first-generation gold-based anti-rheumatic drug, has a long history in the management of inflammatory arthritis.^{[1][2]} Despite its clinical use, a comprehensive understanding of its in vivo fate—how it distributes throughout the body, accumulates in specific tissues, and is eventually cleared—remains a subject of significant interest for toxicologists and drug development professionals. Pharmacokinetic and biodistribution studies are paramount in characterizing the safety and efficacy profile of any therapeutic agent.^{[3][4]}

Radiolabeling a drug molecule offers a highly sensitive and quantitative method to track its journey within a biological system in real-time.^[5] By tagging sodium aurothiomalate with a gamma-emitting radionuclide, such as Technetium-99m (^{99m}Tc), researchers can employ non-invasive scintigraphic imaging and ex vivo tissue counting to generate a detailed map of its distribution. ^{99m}Tc is a preferred isotope for such studies due to its ideal nuclear properties, including a 6-hour half-life and 140 keV gamma emission, which are optimal for gamma camera imaging.^{[6][7]}


This document provides a comprehensive guide for researchers on the use of radiolabeled sodium aurothiomalate in preclinical biodistribution studies. It outlines a detailed, field-proven protocol for the radiolabeling of sodium aurothiomalate with ^{99m}Tc , subsequent quality control

measures to ensure the integrity of the radiopharmaceutical, and a step-by-step methodology for conducting *in vivo* biodistribution studies in a rodent model. The causality behind each experimental choice is explained to provide a robust framework for self-validating and reproducible research.

Part 1: Radiolabeling of Sodium Aurothiomalate with Technetium-99m

The proposed method for radiolabeling sodium aurothiomalate is based on the direct labeling approach, leveraging the affinity of the thiol group in the thiomalate moiety for reduced technetium. This method is analogous to the labeling of other sulfur-containing compounds.^[8] ^[9] A reducing agent, stannous chloride (SnCl_2), is used to reduce the pertechnetate ion ($[\text{^{99m}Tc}]\text{TcO}_4^-$), eluted from a $^{99}\text{Mo}/\text{^{99m}Tc}$ generator, to a lower oxidation state, enabling it to chelate with the aurothiomalate.

Experimental Workflow for $^{99\text{m}}\text{Tc}$ -Aurothiomalate Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and quality control of ^{99m}Tc -Aurothiomalate.

Detailed Protocol for Radiolabeling

Materials:

- Sodium Aurothiomalate powder (pharmaceutical grade)

- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Sodium Pertechnetate ($[\text{^{99m}Tc}]\text{TcO}_4^-$) eluted from a commercial $^{99}\text{Mo}/\text{^{99m}Tc}$ generator
- Hydrochloric acid (HCl), 0.1 N
- Nitrogen gas (high purity)
- Sterile, pyrogen-free water for injection
- Sterile, sealed reaction vials
- 0.22 μm syringe filters

Procedure:

- Preparation of Reagents:
 - Sodium Aurothiomalate Solution (10 mg/mL): Aseptically dissolve 10 mg of sodium aurothiomalate in 1 mL of sterile, pyrogen-free water. Purge the vial with nitrogen gas to minimize oxidation.
 - Stannous Chloride Solution (1 mg/mL): In a nitrogen-purged vial, dissolve 1 mg of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in 1 mL of 0.1 N HCl. This acidic environment prevents the hydrolysis of the stannous ion. This solution should be prepared fresh before each labeling.
- Radiolabeling Reaction:
 - In a sterile, sealed reaction vial, add 100 μL of the sodium aurothiomalate solution (1 mg).
 - Add 50 μL of the freshly prepared stannous chloride solution (50 μg). Gently swirl the vial to mix.
 - Aseptically add 1-2 mL of the sodium pertechnetate eluate containing the desired amount of radioactivity (e.g., 370-740 MBq or 10-20 mCi).
 - Incubate the reaction mixture at room temperature for 15-20 minutes.

- Final Preparation:
 - After incubation, the final preparation can be diluted with sterile saline to the desired concentration for injection.
 - Visually inspect the solution for any particulate matter before proceeding to quality control.

Part 2: Quality Control of ^{99m}Tc -Aurothiomalate

A robust quality control system is essential to ensure that the radiopharmaceutical is safe and effective for in vivo studies. The primary goal is to determine the radiochemical purity (RCP), which is the percentage of the total radioactivity in the desired chemical form (i.e., ^{99m}Tc -Aurothiomalate).

Protocol for Radio-Thin Layer Chromatography (Radio-TLC)

Radio-TLC is a rapid and effective method for determining RCP.[\[10\]](#) It separates the desired radiolabeled compound from potential impurities such as free pertechnetate ($[^{99m}\text{Tc}]\text{TcO}_4^-$) and reduced/hydrolyzed technetium ($^{99m}\text{TcO}_2$).

Materials:

- Instant thin-layer chromatography (ITLC-SG) strips
- Acetone (analytical grade)
- Saline (0.9% NaCl)
- Developing chambers
- Radio-TLC scanner or a gamma counter

Procedure:

- Spotting: Spot a small drop (1-2 μL) of the ^{99m}Tc -Aurothiomalate preparation approximately 1 cm from the bottom of two ITLC-SG strips.

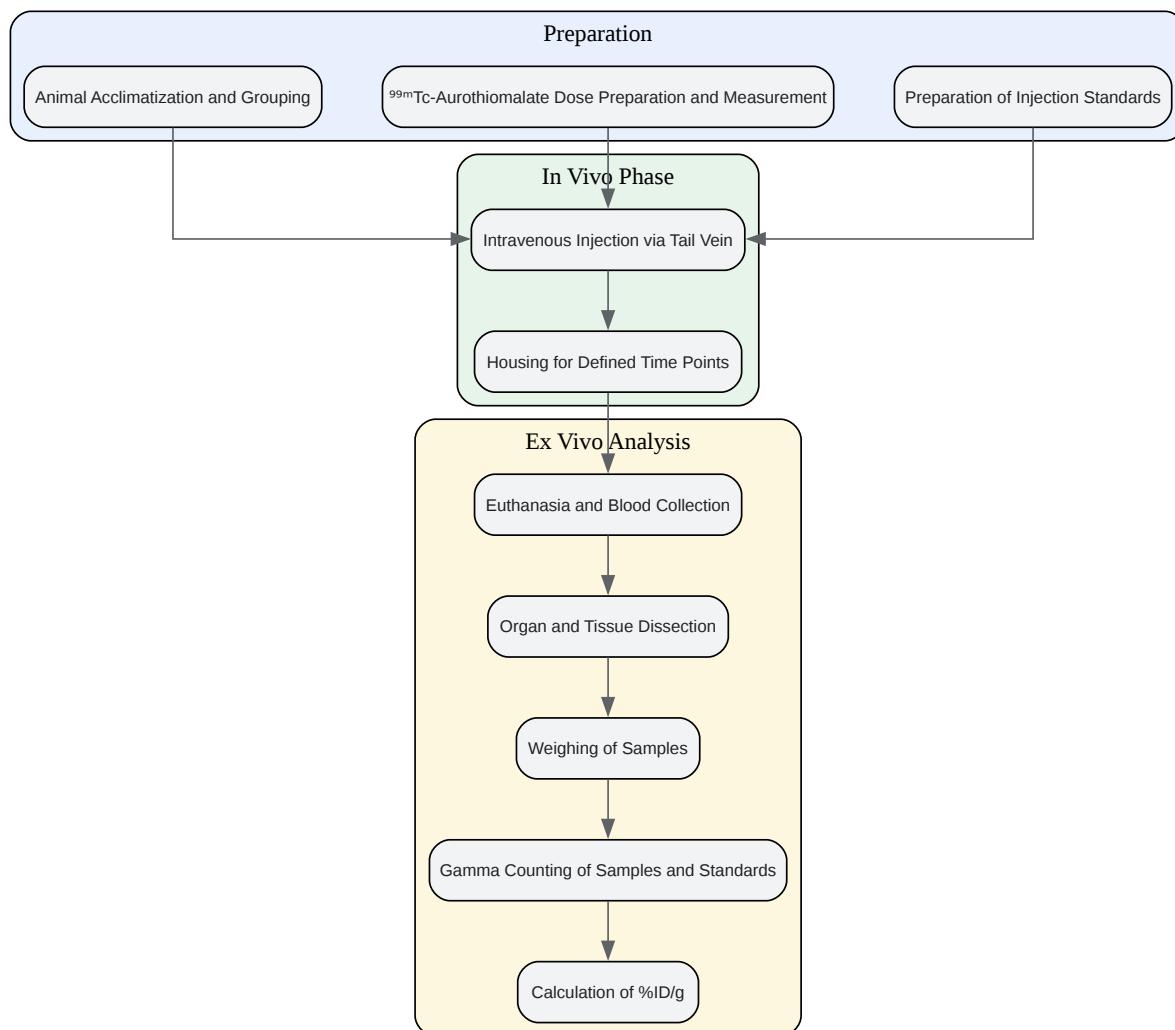
- Chromatography:
 - Strip 1 (Mobile Phase: Acetone): Place the first strip in a developing chamber containing acetone. The acetone will carry the free pertechnetate ($[^{99m}\text{Tc}]\text{TcO}_4^-$) to the solvent front ($R_f = 1.0$), while the ^{99m}Tc -Aurothiomalate and $^{99m}\text{TcO}_2$ will remain at the origin ($R_f = 0$).
 - Strip 2 (Mobile Phase: Saline): Place the second strip in a chamber with saline. The saline will mobilize both the ^{99m}Tc -Aurothiomalate and free pertechnetate, while the colloidal $^{99m}\text{TcO}_2$ will remain at the origin ($R_f = 0$).
- Analysis:
 - Allow the solvent to travel up the strips. Remove the strips and let them dry.
 - Cut each strip in half (or at a predefined migration point) and measure the radioactivity of each segment in a gamma counter, or scan the entire strip using a radio-TLC scanner.
- Calculation of Radiochemical Purity:
 - $\% \text{ Free } [^{99m}\text{Tc}]\text{TcO}_4^- = (\text{Counts at solvent front on Strip 1} / \text{Total counts on Strip 1}) \times 100$
 - $\% \text{ }^{99m}\text{TcO}_2 = (\text{Counts at origin on Strip 2} / \text{Total counts on Strip 2}) \times 100$
 - $\text{**% RCP of } ^{99m}\text{Tc}\text{-Aurothiomalate} = 100 - (\% \text{ Free } [^{99m}\text{Tc}]\text{TcO}_4^- + \% \text{ }^{99m}\text{TcO}_2) \text{ **}$

A radiochemical purity of >95% is generally considered acceptable for preclinical biodistribution studies.

In Vitro Stability

The stability of the radiolabeled complex should be assessed in a biologically relevant medium, such as human or rat serum, to ensure it remains intact over the duration of the *in vivo* experiment.

Procedure:


- Incubate an aliquot of the purified ^{99m}Tc -Aurothiomalate with an equal volume of fresh serum at 37°C.

- At various time points (e.g., 1, 4, and 24 hours), take a small sample and analyze its radiochemical purity using the radio-TLC method described above.
- A stable complex should show minimal degradation (e.g., <10%) over the experimental period.

Part 3: In Vivo Biodistribution Study Protocol

This protocol outlines the procedure for a quantitative ex vivo biodistribution study in rodents. The primary endpoint is the calculation of the percentage of the injected dose per gram of tissue (%ID/g).[11][12][13]

Workflow for Animal Biodistribution Study

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the in vivo biodistribution study.

Detailed Protocol for Biodistribution Study

Materials:

- Healthy rodents (e.g., Wistar rats or BALB/c mice), age and weight matched.
- ^{99m}Tc -Aurothiomalate preparation with known radiochemical purity.
- Anesthesia (e.g., isoflurane).
- Syringes and needles.
- Dissection tools.
- Pre-weighed collection tubes.
- Calibrated gamma counter.

Procedure:

- Animal Handling and Dosing:
 - Use an appropriate animal model, such as Wistar rats, which have been used in previous studies of aurothiomalate distribution.^[14] All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
 - Divide animals into groups for each time point to be studied (e.g., 1, 4, 24, and 48 hours post-injection; n=3-5 animals per group).
 - Administer a known amount of ^{99m}Tc -Aurothiomalate (e.g., 3.7-7.4 MBq or 100-200 μCi in a volume of 0.1-0.2 mL for mice) via the tail vein.
 - Prepare standards by diluting an identical dose of the injectate in a known volume (e.g., in a 1:100 dilution) for later counting.
- Tissue Collection:
 - At the designated time points, euthanize the animals using an approved method.

- Immediately collect blood via cardiac puncture.
- Systematically dissect major organs and tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, stomach, intestines, muscle, bone (femur), and brain).
- Place each sample in a pre-weighed tube.
- Sample Processing and Data Analysis:
 - Weigh each tissue sample to obtain the wet weight.
 - Measure the radioactivity in each sample and the injection standards using a gamma counter.
 - Calculate the %ID/g for each tissue using the following formula: $\%ID/g = (Counts\ per\ minute\ in\ tissue / Weight\ of\ tissue\ in\ g) / (Total\ counts\ per\ minute\ injected) \times 100$ (Note: Total injected counts can be determined from the standards after correcting for dilution.)

Part 4: Data Presentation and Expected Results

The biodistribution data should be presented in a clear and concise format, typically as a table summarizing the mean %ID/g \pm standard deviation for each tissue at each time point.

Table 1: Exemplary Biodistribution Data for ^{99m}Tc -Aurothiomalate in Rats

Organ/Tissue	1 Hour (%ID/g)	4 Hours (%ID/g)	24 Hours (%ID/g)
Blood	5.5 ± 0.8	2.1 ± 0.4	0.3 ± 0.1
Liver	10.2 ± 1.5	12.5 ± 2.1	8.7 ± 1.3
Kidneys	25.1 ± 3.2	20.3 ± 2.9	15.4 ± 2.5
Spleen	8.9 ± 1.1	10.1 ± 1.8	7.2 ± 0.9
Lungs	3.2 ± 0.6	1.5 ± 0.3	0.5 ± 0.1
Heart	1.8 ± 0.4	0.9 ± 0.2	0.2 ± 0.05
Muscle	0.5 ± 0.1	0.4 ± 0.1	0.2 ± 0.04
Bone (Femur)	1.1 ± 0.3	1.5 ± 0.4	1.8 ± 0.5

Note: These are hypothetical data based on the known renal and reticuloendothelial system uptake of gold compounds.

Expected Biodistribution Profile

Based on the known pharmacokinetics of parenteral gold compounds, the following distribution pattern is anticipated:[15]

- High Renal Accumulation: Gold compounds are known to be nephrotoxic, and significant uptake in the kidneys is expected. This is a primary route of clearance.
- Reticuloendothelial System (RES) Uptake: The liver and spleen are expected to show significant accumulation, as the RES is involved in clearing foreign substances from the blood.
- Blood Clearance: The radiotracer should show a biphasic clearance from the blood, with an initial rapid distribution phase followed by a slower elimination phase.
- Low Brain Uptake: Due to the blood-brain barrier, minimal accumulation in the brain is expected.

Part 5: Scintigraphic Imaging (Optional)

For a qualitative and visual representation of the biodistribution, gamma scintigraphy can be performed on live, anesthetized animals at various time points post-injection using a gamma camera.[\[6\]](#)[\[11\]](#) This technique complements the quantitative *ex vivo* data by providing a whole-body view of the radiotracer's distribution.

Conclusion

The use of radiolabeled sodium aurothiomalate provides a powerful tool for elucidating its pharmacokinetic profile. The protocols detailed in this application note offer a robust framework for the successful radiolabeling, quality control, and *in vivo* biodistribution analysis of this important gold-based compound. By following these methodologies, researchers can generate reliable and reproducible data that are crucial for both toxicological assessment and the development of new therapeutic strategies involving gold compounds.

References

- Biodistribution and toxicity of engineered gold nanoparticles: a review of *in vitro* and *in vivo* studies. (n.d.). PubMed.
- An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a ^{125}I -labeled Azide Prosthetic Group. (2016). NIH.
- Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles *In Vivo*. (n.d.). MDPI.
- Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer. (n.d.). MDPI.
- The effect of sodium aurothiomalate (myochrysin) on the distribution of calcium, magnesium, copper, zinc and iron in the rat. (1987). PubMed.
- Gold-based therapy: From past to present. (2020). NIH.
- Biodistribution and Physiologically-Based Pharmacokinetic Modeling of Gold Nanoparticles in Mice with Interspecies Extrapolation. (2019). NIH.
- Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution *In Vivo* Imaging. (n.d.). MDPI.
- Reproducibility of ^{18}F -FDG microPET Studies in Mouse Tumor Xenografts. (n.d.). JNM.
- Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. (n.d.). NIH.
- Radiolabeling of Gold Nanocages for Potential Applications in Tracking, Diagnosis, and Image-Guided Therapy. (n.d.). CDC Stacks.
- Direct Cell Radiolabeling for *In Vivo* Cell Tracking with PET and SPECT Imaging. (n.d.). NIH.
- Activity Quantitation and Dose Estimation from Nuclear Medicine Imaging. (n.d.). AAPM.
- Percentage of injected dose per gram (%ID/g) at 2, 4, 24, 48, 72 and... (n.d.). ResearchGate.

- Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody. (n.d.). NIH.
- Data on biodistribution and radiation absorbed dose profile of a novel ⁶⁴Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature. (n.d.). NIH.
- Sulfur Colloid Kit (for the preparation of ^{Tc99m}-Sulfur Colloid injection). (n.d.). DailyMed.
- Gold compounds in rheumatoid arthritis. Report of a symposium. (1977). PubMed.
- Gold concentrations and toxicity during oral gold treatment with auranofin. (n.d.). PubMed.
- Technetium ^{Tc} 99m Sulfur Colloid. (n.d.). accessdata.fda.gov.
- Injectable gold for rheumatoid arthritis. (n.d.). NIH.
- Technetium ^{Tc} 99m Sulfur Colloid | Drug Lookup | Pediatric Care Online. (n.d.). AAP Publications.
- Technetium ^{Tc} 99m Sulfur Colloid Injection. (2011). U.S. Pharmacopeia.
- ^{99m}Tc-Labeled Iron Oxide Nanoparticles as Dual-Modality Contrast Agent: A Preliminary Study from Synthesis to Magnetic Resonance and Gamma-Camera Imaging in Mice Models. (2022). NIH.
- (PDF) The Radiopharmaceutical Chemistry of Technetium-99m. (n.d.). ResearchGate.
- ^{99m}Tc-Labeled Diarylpyrazoles for Single-Emission Computer Tomography Imaging of Neuropeptide Receptor-Positive Tumors: A Comparative Preclinical Study. (n.d.). NIH.
- Factors Affecting the Pharmacokinetics, Biodistribution and Toxicity of Gold Nanoparticles in Drug Delivery. (2016). PubMed.
- Radiolabeling and Biological Evaluation of Novel ^{99m}Tc-Nitrido and ^{99m}Tc-Oxo Complexes with 4-Methoxy- L -Phenylalanine Dithiocarbamate for Tumor Imaging. (n.d.). MDPI.
- The chemistry of ^{99m}Tc-labeled radiopharmaceuticals. (n.d.). PubMed.
- Technetium ^{Tc} 99m Sulfur Colloid Injection Diagnostic For Intravenous And Oral Use. (n.d.). curiumpharma.com.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Gold compounds in rheumatoid arthritis. Report of a symposium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Injectable gold for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Pharmacokinetics, Biodistribution and Toxicity of Gold Nanoparticles in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-Labeled Iron Oxide Nanoparticles as Dual-Modality Contrast Agent: A Preliminary Study from Synthesis to Magnetic Resonance and Gamma-Camera Imaging in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfur Colloid Kit (for the preparation of Tc99m-Sulfur Colloid injection) [dailymed.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. Biodistribution of TNF- α -coated gold nanoparticles in an in vivo model system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reproducibility of 18F-FDG microPET Studies in Mouse Tumor Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gold concentrations and toxicity during oral gold treatment with auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Radiolabeled Aurothiomalate for In Vivo Biodistribution Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830287#use-of-radiolabeled-aurothiomalate-in-biodistribution-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com